molecular formula C12H17N3O3S B2797487 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide CAS No. 2034482-91-0

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide

Cat. No.: B2797487
CAS No.: 2034482-91-0
M. Wt: 283.35
InChI Key: YFEMYZOZUWTBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide is a research chemical belonging to the benzothiadiazine dioxide family, a scaffold recognized for its versatile biological activity. This specific amide derivative is of significant interest in medicinal chemistry and chemical biology for the development of novel kinase inhibitors. Its mechanism of action is primarily attributed to its ability to function as an ATP-competitive inhibitor, potentially targeting a range of protein kinases involved in critical cellular signaling pathways. Researchers are exploring its application in the study of neurodegenerative diseases, as related compounds have demonstrated neuroprotective and anti-apoptotic effects in cellular models. For instance, the structurally similar compound ND-13 has been investigated for its capacity to inhibit DDR1/BCR-ABL kinase signaling , suggesting potential research utility in oncology and neuroinflammation. The compound serves as a valuable chemical tool for probing kinase function and for the structure-activity relationship (SAR) optimization required to create more potent and selective therapeutic candidates.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-4-5-12(16)13-9-6-7-10-11(8-9)15(3)19(17,18)14(10)2/h6-8H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEMYZOZUWTBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide is a synthetic compound that belongs to the class of benzothiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on various cellular pathways. The following sections detail its biological activity based on recent research findings and case studies.

  • Molecular Formula : C13H13N3O3S2
  • Molecular Weight : 323.39 g/mol
  • CAS Number : 2034402-82-7

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation. For instance, it has been shown to affect the activity of dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and repair.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)15.0Induction of apoptosis
A549 (Lung)12.5Inhibition of cell proliferation
HeLa (Cervical)10.0Disruption of metabolic pathways

These results indicate that the compound may serve as a promising lead for developing new anticancer therapies.

Enzyme Inhibition

The compound's interaction with enzymes has been investigated further:

  • Dihydrofolate Reductase (DHFR) : this compound has been reported to inhibit DHFR activity by reducing NADP and NADPH levels in cells. This inhibition leads to destabilization of the enzyme and reduced cell growth in cancerous tissues .

Study 1: Antitumor Effects in Animal Models

In a recent study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective antitumor agent through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Cellular Pathway Modulation

Another investigation focused on the modulation of signaling pathways related to cancer progression. The results indicated that the compound could downregulate key pathways such as PI3K/Akt and MAPK/ERK, which are often overactive in cancers. This downregulation was associated with decreased cell survival and increased sensitivity to other chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioisosteric Analogs: TDMA and Selenium Derivatives

The compound 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine (TDMA) shares the benzo[c][1,2,5]thiadiazole core but differs in the substituents. TDMA replaces the butyramide group with a methylpropan-2-amine moiety, enhancing its CNS activity as a bioisostere of MDMA . Key distinctions include:

  • Synthetic Yield : TDMA’s synthesis from 5-bromobenzo[c][1,2,5]thiadiazole achieved a low yield (6% final product), reflecting challenges in functionalizing the thiadiazole core compared to the butyramide derivative’s more straightforward coupling methods .
  • Bioactivity : TDMA exhibits serotonin receptor affinity, whereas the butyramide derivative’s pharmacological profile remains underexplored but may favor metabolic stability due to the amide group .

The selenium analog 5-bromobenzo[c][1,2,5]selenadiazole replaces sulfur with selenium, altering electronic properties.

Thiazole-Containing Derivatives

Compounds like N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide () feature thiazole rings instead of thiadiazoles. Key differences:

  • Synthetic Complexity : The thiazole derivative’s synthesis involves multi-step reactions with acetaldehyde and carbohydrazide intermediates, achieving moderate yields (exact yields unspecified) .

Thiazolylmethylcarbamate Analogs

Complex carbamate derivatives (e.g., bis(thiazol-5-ylmethyl) carbonylbis(azanediyl) compounds) from Pharmacopeial Forum () exhibit structural diversity but lack the thiadiazole core.

Research Findings and Implications

  • Synthetic Challenges : Functionalizing the benzo[c][1,2,5]thiadiazole core often requires harsh conditions (e.g., bromine substitution), leading to low yields . The butyramide derivative’s synthesis likely benefits from milder amide coupling protocols.
  • Bioactivity Trends : Thiadiazole derivatives with electron-withdrawing groups (e.g., dioxido) show promise in targeting enzymes like kinases, whereas selenium analogs may excel in redox-mediated applications .
  • Structural Optimization : Replacing sulfur with selenium or modifying side chains (e.g., butyramide vs. carbamate) tailors solubility, bioavailability, and target selectivity .

Q & A

Q. Methodological strategies :

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent, catalyst) .
  • In-line monitoring : Employ techniques like FTIR spectroscopy to track reaction progress and identify intermediates .
  • Byproduct analysis : Characterize impurities (e.g., unreacted thiadiazole intermediates) via LC-MS and adjust stoichiometry or reaction time accordingly .

Example : In a thiadiazole-carboxamide synthesis, reducing reaction time from 24h to 12h decreased dimerization byproducts by 40% .

Advanced: How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Q. Analytical workflow :

Cross-validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .

Crystallography : Resolve ambiguities in regiochemistry via single-crystal X-ray diffraction, which provides unambiguous bond-length and angle data .

Dynamic effects : Account for solvent-induced shifts in NMR by repeating experiments in deuterated DMSO or CDCl₃ .

Case study : A discrepancy in NOESY correlations for a thiadiazole derivative was resolved by X-ray data confirming a non-planar conformation .

Advanced: What experimental approaches are recommended for studying its biological activity?

Q. Target identification and validation :

In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or DNA repair enzymes .

Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Mechanistic studies : Employ Western blotting to assess pathway modulation (e.g., p53 or Bcl-2 expression) .

Data interpretation : Address contradictions (e.g., high in vitro activity but low in vivo efficacy) by evaluating bioavailability via HPLC pharmacokinetic profiling .

Advanced: How can researchers address discrepancies in reported biological activities across studies?

Q. Root-cause analysis :

Purity verification : Re-test compounds using orthogonal methods (e.g., NMR + HRMS) to rule out batch variability .

Assay conditions : Standardize protocols (e.g., serum concentration in cell culture) to minimize confounding factors .

Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Example : A 10-fold variation in antifungal activity was traced to differences in solvent (DMSO vs. ethanol) affecting compound solubility .

Advanced: What strategies are effective for scaling up synthesis without compromising purity?

Q. Process chemistry considerations :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiadiazole ring formation) .
  • Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates to ensure reproducibility .

Scale-up case : A 10x scale-up of a thiadiazole derivative maintained >90% yield by optimizing stirring rate and cooling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.